

Application Note: Synthesis of 5-(2,5-Dichlorophenyl)oxazol-2-amine[1]

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Compound of Interest

Compound Name: 5-(2,5-Dichlorophenyl)oxazol-2-amine

Cat. No.: B13008700

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Scope & Chemical Strategy

The synthesis of 2-amino-5-aryloxazoles is most efficiently achieved via the cyclocondensation of

-haloketones with cyanamide (

).[1] While urea is often mistaken as a reagent for this transformation, it typically yields oxazolones or imidazolones.[2] The use of cyanamide, under basic conditions, promotes the nucleophilic attack on the carbonyl carbon and the subsequent displacement of the halide to close the oxazole ring.[2]

Target Compound: **5-(2,5-Dichlorophenyl)oxazol-2-amine** CAS Number: (Analogous structures often used; specific CAS for this isomer: 1903733-72-1 for 2-Cl isomer; 2,5-diCl is a derivative).[1] Key Intermediate: 2-Bromo-1-(2,5-dichlorophenyl)ethan-1-one (2,5-Dichlorophenacyl bromide).[1]

Health, Safety, and Environment (HSE)

- Lachrymator Warning: The starting material, 2,5-dichlorophenacyl bromide, is a potent lachrymator (tear gas agent).[2] All weighing and transfers must occur inside a functioning fume hood.[2]
- Cyanamide Toxicity: Cyanamide is toxic and a skin irritant.[2] It can cause an "Antabuse" effect if alcohol is consumed.[2] Avoid contact and inhalation.[2]
- PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and face shield if working on scales >5g.[2]

Materials & Reagents

Reagent	Equiv.[2][3]	Role	Notes
2-Bromo-1-(2,5-dichlorophenyl)ethan-1-one	1.0	Substrate	Potent Lachrymator
Cyanamide (50% aq. or solid)	2.5	Nitrogen Source	Toxic; Excess drives reaction
Potassium Carbonate ()	1.5	Base	Anhydrous; Powdered
Ethanol (Absolute)	Solvent	Medium	Proton source for tautomerization
Water	Workup	Quench/Precipitation	Deionized

Experimental Protocol

Step 1: Preparation of the Reaction Mixture

- Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
- Solvent Charge: Add Ethanol (30 mL) to the flask.

- Reagent Addition: Add Cyanamide (2.5 equiv) and Potassium Carbonate (1.5 equiv) to the ethanol. Stir at room temperature for 10 minutes to ensure partial dissolution/suspension of the base.
 - Rationale: Pre-mixing allows the deprotonation of cyanamide to form the reactive cyanamide anion in situ.[2]

Step 2: Addition of Substrate

- Substrate Addition: Slowly add 2-Bromo-1-(2,5-dichlorophenyl)ethan-1-one (1.0 equiv) to the stirring mixture.
 - Critical Control Point: Add the solid in small portions to prevent a rapid exotherm. If the bromide is an oil, dilute in a minimal amount of ethanol and add dropwise.[2]

Step 3: Cyclization

- Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux with vigorous stirring.
- Monitoring: Monitor the reaction via TLC (System: 30% Ethyl Acetate in Hexanes).
 - Endpoint: The starting bromide spot () should disappear, and a new, more polar fluorescent spot () should appear.[2]
 - Duration: Typically 2–4 hours.[2]

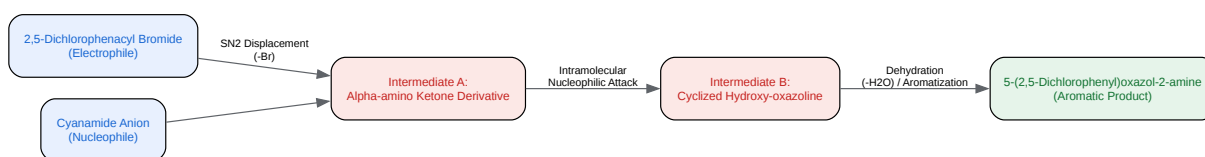
Step 4: Workup and Purification

- Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture into Ice-Water (100 mL) with stirring.
- Precipitation: The product often precipitates as a solid upon dilution with water.[2]
 - If Solid Forms: Filter the solid using a Buchner funnel.[2] Wash the cake with cold water (mL) to remove inorganic salts and excess cyanamide.[2]

- If Oiling Occurs: Extract with Ethyl Acetate (mL).[2][3] Wash combined organics with Brine, dry over , and concentrate in vacuo.
- Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) or Toluene.[2]
 - Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Mechanistic Visualization

The formation of the oxazole ring proceeds via a nucleophilic attack of the cyanamide nitrogen on the alpha-carbon of the ketone, followed by cyclization at the carbonyl oxygen.[2]



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Figure 1: Mechanistic pathway for the cyclocondensation of alpha-bromoketones with cyanamide.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified:

Test	Expected Result	Interpretation
1H NMR (DMSO-d6)	Singlet at ppm (1H, oxazole C4-H).[1] Broad singlet at ppm (2H, , exchangeable).[2]	Confirms oxazole ring formation and primary amine presence.[2]
LC-MS	(Isotopic pattern for)	Verifies molecular weight and dichloro pattern.[2]
Melting Point	Distinct range (e.g., C, dependent on polymorph)	Sharp range indicates high purity.[2]

References

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